molecular formula C13H24N2O B4285363 N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide

N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide

Cat. No. B4285363
M. Wt: 224.34 g/mol
InChI Key: YUVDGWCUBSIXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological conditions.

Mechanism of Action

CPP exerts its effects by binding to the N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptor and blocking its activation by glutamate, the primary excitatory neurotransmitter in the brain. By blocking N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptor activation, CPP can inhibit synaptic plasticity, which is crucial for learning and memory processes. CPP has also been shown to have analgesic properties, possibly by blocking the activation of N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptors in the spinal cord.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit synaptic plasticity, reduce pain perception, and have neuroprotective effects in various models of neurological disorders. CPP has also been shown to have effects on other neurotransmitter systems, including the dopaminergic and serotonergic systems.

Advantages and Limitations for Lab Experiments

The main advantage of CPP as a research tool is its selectivity for the N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptor. This allows researchers to investigate the specific role of N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptors in various physiological and pathological conditions. However, the use of CPP also has some limitations. It is a potent antagonist of the N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptor, which can lead to non-specific effects. Additionally, CPP has a relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on CPP. One area of interest is the development of more selective N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptor antagonists that can be used to investigate the specific roles of different subtypes of N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptors. Another area of interest is the investigation of the potential therapeutic applications of CPP and other N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptor antagonists in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, research on the biochemical and physiological effects of CPP and other N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptor antagonists may lead to the development of novel drugs with therapeutic potential.

Scientific Research Applications

CPP has been used extensively in scientific research to investigate the role of N-cyclopentyl-2,6-dimethyl-1-piperidinecarboxamide receptors in various physiological and pathological conditions. It has been shown to be an effective tool for studying synaptic plasticity, learning and memory, pain perception, and drug addiction. CPP has also been used to model various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-cyclopentyl-2,6-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10-6-5-7-11(2)15(10)13(16)14-12-8-3-4-9-12/h10-12H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVDGWCUBSIXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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